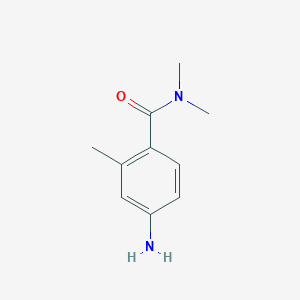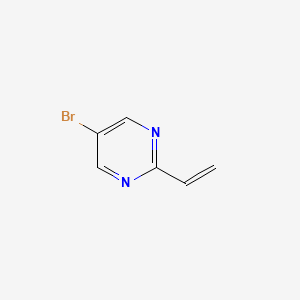![molecular formula C9H7NO3 B1524056 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one CAS No. 125558-96-5](/img/structure/B1524056.png)
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one
Overview
Description
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one is a synthetic compound belonging to the benzoxazinone class.
Mechanism of Action
Target of Action
The primary targets of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one are various types of bacteria, including Staphylococcus aureus . This compound belongs to the quinazolinone class of drugs, which are known for their potent antimicrobial properties .
Mode of Action
6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one interacts with its bacterial targets by inhibiting their growth
Biochemical Pathways
6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is part of the benzoxazinoids class of indole-derived plant metabolites . These compounds play a crucial role in plant defense against pests and pathogens . They are involved in various biochemical pathways, including defense responses, flowering time regulation, auxin metabolism, iron uptake, and potentially aluminum tolerance .
Pharmacokinetics
Like other benzoxazinoids, it is likely that this compound is metabolized and excreted by the organisms that ingest it . These ADME properties can significantly impact the bioavailability of the compound.
Result of Action
The primary result of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one’s action is the inhibition of bacterial growth . This makes it an effective antimicrobial agent, particularly against certain types of bacteria such as Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one can be influenced by various environmental factors. For instance, the accumulation of benzoxazinoids in plants is induced locally by pest and pathogen attack Therefore, the presence of pests or pathogens can enhance the production and action of this compound
Biochemical Analysis
Biochemical Properties
6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one has been reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . It has been shown to be effective against Staphylococcus aureus and other bacteria . The compound interacts with various enzymes and proteins, such as human neutrophil elastase (HNE), a serine protease that has been implicated in the abnormal turnover of connective tissue proteins .
Cellular Effects
The effects of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one on cells are not fully understood yet. It has been reported to have antimicrobial activity against gram-positive bacteria (Bacillus megathorium) and gram-negative bacteria (E. coli) and some fungi
Molecular Mechanism
It has been reported that benzoxazinones can inactivate chymotrypsin, a key enzyme involved in protein digestion . The inactivation is stoichiometric and proceeds with significant rate constants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . The reaction is carried out under reflux conditions at a temperature of 35-40°C for 50-55 minutes . After the reaction, the excess solvent is removed under reduced pressure, and the product is extracted using petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nitrogen and carbon nucleophiles to form new heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: New heterocyclic compounds.
Scientific Research Applications
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one has been extensively studied for its antimicrobial properties. It has shown effectiveness against various bacteria, including Staphylococcus aureus, Salmonella typhi, and Escherichia coli . In the field of chemistry, it is used as a building block for the synthesis of new heterocyclic compounds .
Comparison with Similar Compounds
6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one is unique due to its specific structure and antimicrobial properties. Similar compounds include:
2-Methyl-4H-3,1-benzoxazin-4-one: Known for its antimicrobial activity against Gram-negative bacteria.
6-Methyl-2H-1,4-benzoxazin-3(4H)-one: Used as an organic building block.
4H-Benzo[d][1,3]oxazin-4-ones: Exhibits various pharmacological properties, including anti-inflammatory and antibacterial activities.
These compounds share similar structural features but differ in their specific applications and biological activities.
Properties
IUPAC Name |
6-hydroxy-2-methyl-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-8-3-2-6(11)4-7(8)9(12)13-5/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTQQQZGXDLLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50709233 | |
| Record name | 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125558-96-5 | |
| Record name | 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50709233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)
![5-bromo-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1523980.png)









